![molecular formula C8H19O3PSSe B14221792 Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate CAS No. 827304-06-3](/img/structure/B14221792.png)
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of both selenium and sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with appropriate selenium and sulfur-containing reagents. One common method involves the use of methylselanyl and methylsulfanyl groups, which are introduced through nucleophilic substitution reactions. The reaction conditions often require the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: Reduction reactions can convert selenoxides and sulfoxides back to their corresponding selenides and sulfides.
Substitution: Nucleophilic substitution reactions can replace the selenium and sulfur atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and selenols can be employed under basic conditions.
Major Products Formed
Oxidation: Selenoxides and sulfoxides.
Reduction: Selenides and sulfides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur atoms into molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate involves its interaction with various molecular targets. The selenium and sulfur atoms can participate in redox reactions, influencing cellular oxidative stress levels. These interactions can modulate the activity of enzymes and proteins involved in oxidative stress response pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [1-(methylsulfonyl)ethyl]phosphonate: Contains a sulfonyl group instead of a sulfanyl group.
Diethyl [1-(methylselanyl)ethyl]phosphonate: Lacks the sulfanyl group.
Diethyl [1-(methylsulfanyl)ethyl]phosphonate: Lacks the selanyl group.
Uniqueness
Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate is unique due to the simultaneous presence of both selenium and sulfur atoms, which imparts distinct chemical reactivity and potential biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
827304-06-3 |
|---|---|
Molekularformel |
C8H19O3PSSe |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylselanyl-1-methylsulfanylethane |
InChI |
InChI=1S/C8H19O3PSSe/c1-6-10-12(9,11-7-2)8(3,13-4)14-5/h6-7H2,1-5H3 |
InChI-Schlüssel |
DPBSRFRMEMGCOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C)(SC)[Se]C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


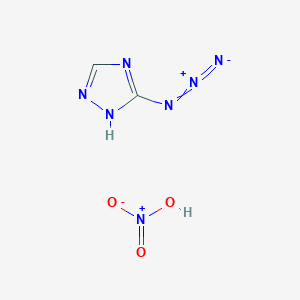

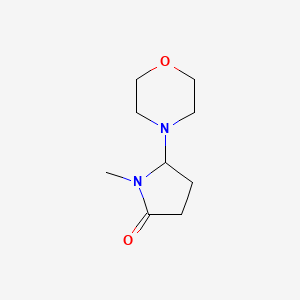
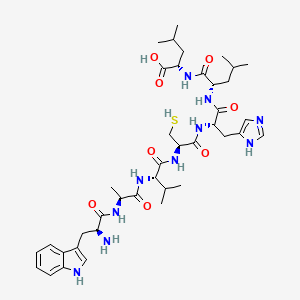
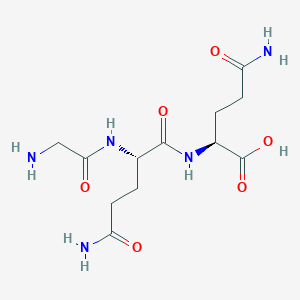
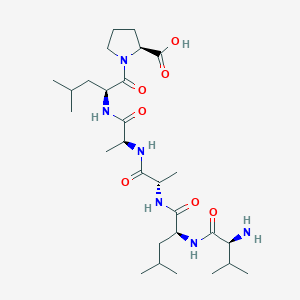
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![4-[Bis(6-chlorohexyl)amino]benzaldehyde](/img/structure/B14221767.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
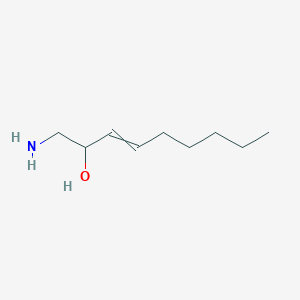
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
